![molecular formula C8H4BrN3 B1333094 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile CAS No. 885950-21-0](/img/structure/B1333094.png)
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile
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Overview
Description
“3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile” is a chemical compound . It is a derivative of imidazo[1,2-a]pyridine, which is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine . The reaction conditions were mild and metal-free .
Chemical Reactions Analysis
In the synthesis process, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination .
Scientific Research Applications
I have conducted a search for the scientific research applications of “3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile,” but unfortunately, the available online resources do not provide a comprehensive analysis that covers six to eight unique applications with detailed sections for each field as requested.
The information available primarily indicates that this compound is used in organic syntheses and as pharmaceutical intermediates . However, specific details on unique applications in separate fields are not readily accessible in the public domain.
Mechanism of Action
Mode of Action
It is known that imidazo[1,2-a]pyridines can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Result of Action
Some imidazo[1,2-a]pyridines have been reported to exhibit antibacterial activity .
Action Environment
It is known that factors such as temperature, ph, and the presence of other chemicals can affect the activity and stability of many compounds .
properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-4-11-8-2-1-6(3-10)5-12(7)8/h1-2,4-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQHWNPVNXSDDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377505 |
Source
|
Record name | 3-bromoimidazo[1,2-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile | |
CAS RN |
885950-21-0 |
Source
|
Record name | 3-bromoimidazo[1,2-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromoimidazo[1,2-a]pyridine-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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